2-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
2-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.
Cyclization to Form the Pyrazolo[1,5-a]pyrimidine Core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as a formamide or an amidine, to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of related compounds and to develop new chemical probes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 2-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 2-(4-Fluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Uniqueness
2-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to the presence of both 4-fluorophenyl and 4-methoxyphenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s binding affinity, selectivity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H14FN3O3 |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C20H14FN3O3/c1-27-15-8-4-12(5-9-15)16-10-18(20(25)26)24-19(22-16)11-17(23-24)13-2-6-14(21)7-3-13/h2-11H,1H3,(H,25,26) |
InChI Key |
UHHBLCAUHNVIJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(=O)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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